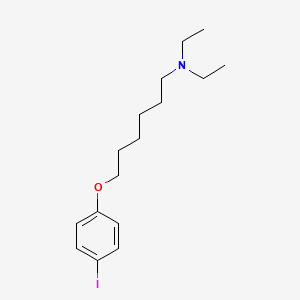
N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine, also known as DHIE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. DHIE is a selective agonist of the sigma-1 receptor, which is a protein that is found in the central nervous system and is involved in various physiological processes, including pain perception, memory, and mood regulation. In
Applications De Recherche Scientifique
N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have neuroprotective and neuroregenerative properties, making it a promising candidate for the treatment of various neurodegenerative diseases, including Alzheimer's and Parkinson's disease. N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine has also been found to have analgesic properties, making it a potential alternative to opioids for pain management.
Mécanisme D'action
N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine exerts its effects by selectively binding to the sigma-1 receptor, which is a protein that is involved in various physiological processes, including pain perception, memory, and mood regulation. By binding to the sigma-1 receptor, N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine modulates the activity of various neurotransmitters, including dopamine, serotonin, and glutamate, leading to its neuroprotective and neuroregenerative effects.
Biochemical and Physiological Effects:
N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine has been shown to have various biochemical and physiological effects. It has been found to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which promotes the growth and survival of neurons. N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine has also been found to decrease the production of reactive oxygen species (ROS), which are harmful molecules that can damage cells and tissues. Additionally, N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine has been shown to modulate the activity of various neurotransmitters, leading to its analgesic and mood-regulating effects.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine has several advantages for lab experiments. It is a selective agonist of the sigma-1 receptor, which allows for specific targeting of this protein in experimental models. N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine is also relatively stable and can be easily synthesized in high yield and purity. However, there are also some limitations to using N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental model used. Additionally, N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine may have off-target effects on other proteins and receptors, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine. One area of interest is the development of N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine-based therapies for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the potential use of N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine as an alternative to opioids for pain management. Additionally, further research is needed to fully understand the mechanism of action of N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine and its effects on other proteins and receptors.
Méthodes De Synthèse
The synthesis of N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine involves a multi-step process that starts with the reaction of 4-iodophenol with 1-bromo-6-chlorohexane in the presence of potassium carbonate. The resulting product is then treated with diethylamine and purified through column chromatography to obtain N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine in high yield and purity.
Propriétés
IUPAC Name |
N,N-diethyl-6-(4-iodophenoxy)hexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26INO/c1-3-18(4-2)13-7-5-6-8-14-19-16-11-9-15(17)10-12-16/h9-12H,3-8,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTXIQQNGMAKLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCCOC1=CC=C(C=C1)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


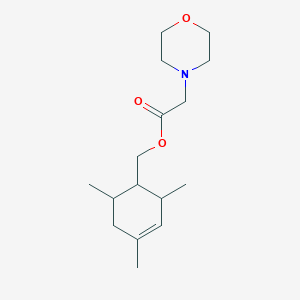

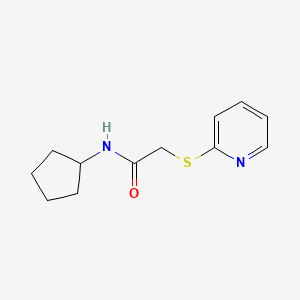
![5-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5089260.png)

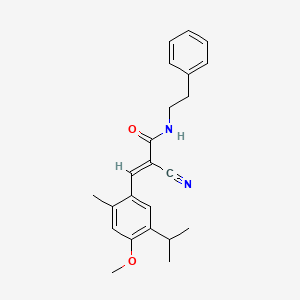
![4-[benzyl(methylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5089287.png)
![10-(4-bromobenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5089292.png)
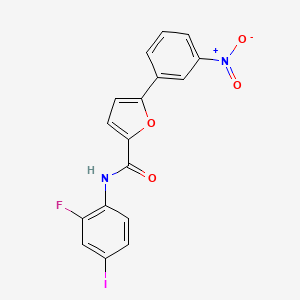
![5-imino-6-{3-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5089312.png)
![methyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5089313.png)
![N'-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N,N-dimethyl-1,4-benzenediamine hydrochloride](/img/structure/B5089326.png)
![5-{2-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5089341.png)